Home > Products > Screening Compounds P133612 > N-(4,4-difluorocyclohexyl)furan-3-carboxamide
N-(4,4-difluorocyclohexyl)furan-3-carboxamide - 2034290-01-0

N-(4,4-difluorocyclohexyl)furan-3-carboxamide

Catalog Number: EVT-2801663
CAS Number: 2034290-01-0
Molecular Formula: C11H13F2NO2
Molecular Weight: 229.227
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118) []

    Compound Description: NMS-P118 is a potent, orally available, and highly selective PARP-1 inhibitor discovered and developed by Nerviano Medical Sciences. It exhibits excellent ADME and pharmacokinetic profiles and has shown high efficacy in vivo, both as a single agent and in combination with Temozolomide, in preclinical cancer models. []

    Relevance: While sharing the 4,4-difluorocyclohexyl moiety with the target compound, NMS-P118 diverges significantly in its core structure. Instead of a simple furan ring directly attached to the carboxamide, it incorporates a more complex 2,3-dihydro-1H-isoindole-4-carboxamide core with a piperidin-4-yl linker. This difference highlights how structural modifications can dramatically alter a compound's biological activity and target specificity, moving from potential anti-neuroinflammatory effects in furan-3-carboxamide derivatives to potent and selective PARP-1 inhibition in NMS-P118. []

2. N-(4-Bromophenyl)furan-2-carboxamide []

    Compound Description: This compound serves as a key intermediate in the synthesis of a series of N-(4-bromophenyl)furan-2-carboxamide analogues and exhibits promising antibacterial activity against clinically isolated drug-resistant bacteria, including NDM-positive A. baumannii. []

    Relevance: This compound shares the core structure of a furan ring directly linked to a carboxamide group with N-(4,4-difluorocyclohexyl)furan-3-carboxamide. The primary difference lies in the substituent on the nitrogen atom of the carboxamide group and the position of the carboxamide on the furan ring. While the target compound has a 4,4-difluorocyclohexyl substituent and the carboxamide at the 3-position of the furan, this related compound features a 4-bromophenyl substituent and the carboxamide at the 2-position of the furan. []

3. N-(4-Bromophenyl)furan-2-carboxamide Analogues []

    Compound Description: These compounds are a series of aryl-substituted derivatives synthesized from N-(4-bromophenyl)furan-2-carboxamide via Suzuki-Miyaura cross-coupling reactions. The study explores their in vitro antibacterial activities against clinically isolated drug-resistant bacteria. []

    Relevance: Similar to N-(4-Bromophenyl)furan-2-carboxamide, these analogues share the furan-2-carboxamide core structure with N-(4,4-difluorocyclohexyl)furan-3-carboxamide but possess varying aryl substituents on the 4-position of the phenyl ring. This comparison emphasizes how modifications to the aromatic substituents can affect the antibacterial activity of furan-carboxamide derivatives, suggesting a potential structure-activity relationship within this chemical class. []

4. 2,5-Dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (1a) []

    Compound Description: 1a is a furan-carboxamide derivative identified as a potent inhibitor of the influenza A H5N1 virus. Structure-activity relationship (SAR) studies highlight the significance of the 2,5-dimethyl-substituted furan moiety for its antiviral activity. []

5. (E)-N-(2-(3,5-Dimethoxystyryl)phenyl)furan-2-carboxamide (BK3C231) []

    Compound Description: BK3C231 is a synthetic furan-2-carboxamide derivative with potential chemopreventive activity. It can induce NAD(P)H:quinone oxidoreductase 1 (NQO1) protein expression and activity, and it exhibits cytoprotective effects against 4-nitroquinoline 1-oxide (4NQO)-induced damage in human colon fibroblast cells. []

    Relevance: Similar to N-(4-Bromophenyl)furan-2-carboxamide and its analogues, BK3C231 shares the furan-2-carboxamide core with the target compound but has a distinct (E)-2-(3,5-dimethoxystyryl)phenyl group attached to the nitrogen of the carboxamide. This example highlights the versatility of the furan-carboxamide scaffold in generating compounds with diverse biological activities, ranging from chemopreventive to potential anti-neuroinflammatory effects. []

6. N-[3-(5-Oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]furan-3-carboxamide []

    Compound Description: This compound, a furan-3-carboxamide derivative, is structurally characterized by single-crystal X-ray diffraction. The study reveals its molecular conformation and intermolecular interactions in the solid state. []

    Relevance: This compound shares the furan-3-carboxamide core with N-(4,4-Difluorocyclohexyl)furan-3-carboxamide. The difference lies in the substituent on the nitrogen atom of the carboxamide. While N-(4,4-Difluorocyclohexyl)furan-3-carboxamide has a 4,4-difluorocyclohexyl substituent, this compound has a more complex 3-(5-oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl substituent. This structural comparison emphasizes the diversity possible within the furan-3-carboxamide class and suggests the potential for exploring a wider range of substituents on the nitrogen atom to modulate biological activity. []

7. Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) and N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] (Spiro) Analogues []

    Compound Description: These compounds represent two distinct chemical series identified as potent anti-tubercular agents targeting Mycobacterium tuberculosis and Mycobacterium bovis BCG. []

    Relevance: Although structurally distinct from N-(4,4-Difluorocyclohexyl)furan-3-carboxamide, the THPP and Spiro analogues are included here due to their shared focus on carboxamide derivatives as a central theme in medicinal chemistry research. This inclusion highlights the broader context of carboxamide chemistry beyond furan-based structures, demonstrating its relevance in diverse therapeutic areas like antibacterial and potentially anti-neuroinflammatory drug discovery. []

8. 1H‐Pyrazole‐1‐carbothioamidoacetamido)‐furan‐3‐carboxamide Derivatives []

    Compound Description: This series of compounds, incorporating both furan and pyrazole moieties, was designed as potential anti-neuroinflammatory agents. In vitro screening identified several derivatives exhibiting notable suppression of pro-inflammatory markers like TNF-α, IL-1β, and IL-6 in microglial cells. []

    Relevance: These derivatives represent a close structural relative to N-(4,4-Difluorocyclohexyl)furan-3-carboxamide, explicitly sharing the furan-3-carboxamide core. The key difference lies in the substituent on the nitrogen atom, where these derivatives feature a complex 1H‐pyrazole‐1‐carbothioamidoacetamido group. This comparison underscores the impact of modifying the carboxamide substituent on biological activity within the furan-3-carboxamide class, suggesting its role as a critical site for fine-tuning anti-neuroinflammatory properties. []

Overview

N-(4,4-difluorocyclohexyl)furan-3-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and material science. This compound features a furan ring and a carboxamide functional group, which contribute to its potential biological activity and utility in various applications. The presence of the difluorocyclohexyl group enhances its pharmacological properties, making it a subject of interest for drug development and research.

Source

The compound can be synthesized from commercially available starting materials, including furan derivatives and difluorocyclohexyl amines. Its synthesis typically involves multiple steps that include cyclization and amide bond formation, utilizing various reagents and reaction conditions.

Classification

N-(4,4-difluorocyclohexyl)furan-3-carboxamide falls under the category of organic compounds, specifically classified as an amide due to the presence of the carboxamide functional group. It is also categorized as a heterocyclic compound due to the furan ring.

Synthesis Analysis

Methods

The synthesis of N-(4,4-difluorocyclohexyl)furan-3-carboxamide can be achieved through several synthetic routes. A common method involves the following steps:

  1. Formation of the Furan Ring: The furan moiety is typically synthesized from furfural or other furan precursors through dehydration reactions.
  2. Introduction of the Difluorocyclohexyl Group: This step often employs difluorocyclohexyl halides, which react with intermediates formed in the previous step.
  3. Amide Bond Formation: The final step involves coupling the furan derivative with 4,4-difluorocyclohexyl amine using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide under appropriate conditions to form the carboxamide bond.

Technical Details

The synthesis may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yields and purity. Characterization methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

N-(4,4-difluorocyclohexyl)furan-3-carboxamide has a complex molecular structure characterized by:

  • A furan ring, which is a five-membered aromatic ring containing one oxygen atom.
  • A carboxamide functional group attached to the furan at position 3.
  • A difluorocyclohexyl substituent at the nitrogen atom of the amide group.

Data

The molecular formula for N-(4,4-difluorocyclohexyl)furan-3-carboxamide is C_{13}H_{14}F_2N_2O, with a molar mass of approximately 256.26 g/mol. The compound's structure can be visualized using molecular modeling software for further analysis.

Chemical Reactions Analysis

Reactions

N-(4,4-difluorocyclohexyl)furan-3-carboxamide can participate in various chemical reactions:

  1. Oxidation: The furan ring may undergo oxidation to form furanones or other oxidized derivatives.
  2. Reduction: The carboxamide group can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, particularly at the fluorine atoms.

Technical Details

The specific conditions for these reactions vary based on the desired outcome and may involve different reagents and solvents. For example, oxidation reactions may utilize potassium permanganate or chromium trioxide as oxidizing agents.

Mechanism of Action

The mechanism of action for N-(4,4-difluorocyclohexyl)furan-3-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The unique structural features of this compound may influence its binding affinity and efficacy in modulating biological pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reactivity is influenced by the presence of functional groups; for example, the furan ring's reactivity towards electrophiles can lead to various substitution products.
Applications

N-(4,4-difluorocyclohexyl)furan-3-carboxamide has potential applications in several scientific fields:

  1. Medicinal Chemistry: Investigated for its antimicrobial, antiviral, and anticancer properties.
  2. Material Science: Used as a building block for developing new materials with specific properties.
  3. Biological Research: Explored for its interactions with biological targets that could lead to new therapeutic agents.
Introduction to N-(4,4-Difluorocyclohexyl)Furan-3-Carboxamide in Contemporary Medicinal Chemistry

Historical Context and Discovery in the Evolution of Carboxamide-Based Therapeutics

Carboxamide functionalities have undergone transformative roles in medicinal chemistry since Friedrich Wöhler’s seminal 1828 urea synthesis, which established organic chemistry as a distinct scientific discipline . Early carboxamide applications focused on antitrypanosomal agents (e.g., suramin’s 1916 development) and antidiabetic drugs (e.g., glibenclamide’s 1969 introduction) . The structural versatility of the carboxamide group (–CONH–) enables dual hydrogen-bond donation and acceptance, facilitating targeted interactions with biological macromolecules that underpin modern drug design paradigms .

N-(4,4-Difluorocyclohexyl)furan-3-carboxamide represents an evolutionary advancement in this chemical lineage, merging stereochemically defined alicyclic motifs with heteroaromatic bioisosteres. Its emergence coincides with medicinal chemistry’s shift toward fluorinated bioisosteres and saturated heterocycles to optimize pharmacokinetic properties while retaining target engagement. Contemporary drug discovery programs increasingly exploit such hybrids to address challenges like multi-drug-resistant infections and central nervous system disorders, exemplified by carboxamide-containing agents bedaquiline (anti-tuberculosis) and pretomanid (anti-mycobacterial) [3].

Table 1: Evolution of Carboxamide Therapeutics

EraRepresentative AgentTherapeutic ApplicationStructural Innovation
Early 20th c.SuraminAntitrypanosomalPolymeric urea-carboxamide hybrid
Mid 20th c.GlibenclamideAntidiabeticAryl sulfonylurea core
Early 21st c.BedaquilineAntitubercularDiarylquinoline-carboxamide conjugate
ContemporaryN-(4,4-difluorocyclohexyl)furan-3-carboxamideTargeted agent (under study)Fluorocyclohexyl-furan carboxamide

Structural Significance of the 4,4-Difluorocyclohexyl Moiety in Bioactive Molecule Design

The 4,4-difluorocyclohexyl group exemplifies strategic fluorine incorporation to modulate conformational, electronic, and physicochemical properties. Fluorination at equatorial positions locks the cyclohexyl ring into a stable chair conformation through gauche effects, reducing entropic penalties upon target binding [1] [5]. This pre-organization advantage is quantified by comparative studies: non-fluorinated cyclohexyl analogues exhibit axial-equatorial conformational equilibria (ΔG ~5–7 kJ/mol), while 4,4-difluoro substitution enforces equatorial orientation of substituents, enhancing binding affinity [5].

Electronic effects further contribute to bioactivity. Fluorine’s high electronegativity induces a dipole moment along the C4 axis (1.5–2.0 D), promoting electrostatic complementarity with target proteins [1]. Crucially, fluorination improves metabolic stability by protecting against cytochrome P450-mediated oxidation at C3/C5 positions—a common degradation pathway for non-fluorinated cyclohexyl groups [5]. These attributes synergize to enhance membrane permeability, evidenced by calculated logP values of 1.9–2.2 for 4,4-difluorocyclohexyl carboxamides versus 2.4–2.8 for non-fluorinated analogues [1] [5].

Table 2: Impact of 4,4-Difluorination on Cyclohexyl Carboxamide Properties

Property4,4-Difluorocyclohexyl VariantNon-Fluorinated Cyclohexyl
Predominant ConformationLocked chair (equatorial substituents)Chair-boat equilibrium
Dipole Moment1.8–2.2 D0.3–0.5 D
Metabolic Stability (t₁/₂)>120 min (microsomal assay)20–45 min
Calculated logP1.9–2.22.4–2.8
Hydrogen Bond CapacityDual donor/acceptor via amideDual donor/acceptor

Role of Furan-3-Carboxamide Scaffolds in Modulating Protein-Ligand Interactions

Furan-3-carboxamide provides a heteroaromatic pharmacophore optimized for directional hydrogen bonding and π-system interactions. The furan oxygen acts as a hydrogen bond acceptor (σ-profile: -0.024 e), while the adjacent carboxamide enables bifurcated hydrogen bonding with bond angles near 120°—matching α-helical or β-sheet motifs in target proteins [2] [6]. This vectorial specificity differentiates furan-3-carboxamides from isomeric furan-2-carboxamides, which exhibit steric clashes in constrained binding pockets [6].

Quantum mechanical analyses reveal furan’s enhanced dipole moment (0.7–1.2 D) versus phenyl analogues (0.4 D), promoting stronger electrostatic interactions with cationic residues (e.g., lysine, arginine) [6]. Additionally, furan’s lower aromatic resonance energy (−88 kJ/mol vs benzene −150 kJ/mol) facilitates transient ring distortion during induced-fit binding, improving complementarity with shallow protein surfaces [2]. These properties are exploited in neurological and anti-inflammatory agents, where furan carboxamides modulate purinergic receptors (e.g., P2X7 antagonism) and kinase domains through water-mediated hydrogen bond networks [6].

Table 3: Furan-3-Carboxamide Interaction Motifs in Protein Binding

Interaction TypeBiological Target RelevanceGeometric Parameters
Amide H-bond donationSer/Thr kinase hinge regionsd = 1.8–2.2 Å; θ = 160–180°
Furan O H-bond acceptanceAsp/Glu carboxylate or backbone carbonylsd = 2.5–3.0 Å; θ = 120–135°
C-H···O weak H-bondHydrophobic pocket lining residuesd = 2.8–3.3 Å; θ = 130–150°
π-π stackingTyrosine/Phe residues (e.g., receptor gates)Offset 3.4–4.0 Å; angle <20°

In N-(4,4-difluorocyclohexyl)furan-3-carboxamide, these motifs synergize: the furan ring orients the carboxamide toward solvent-exposed protein regions, while the difluorocyclohexyl moiety embeds into hydrophobic pockets. This bipartite design exemplifies rational spatial decoupling of polar and nonpolar pharmacophoric elements—a strategy increasingly applied in G-protein-coupled receptor (GPCR) and enzyme modulator development [2] [5] [6]. The compound’s molecular weight (243.2 g/mol) and polar surface area (49 Ų) align with Lipinski’s guidelines for bioavailability, underscoring its utility as a template for CNS-penetrant agents [2] [6].

Properties

CAS Number

2034290-01-0

Product Name

N-(4,4-difluorocyclohexyl)furan-3-carboxamide

IUPAC Name

N-(4,4-difluorocyclohexyl)furan-3-carboxamide

Molecular Formula

C11H13F2NO2

Molecular Weight

229.227

InChI

InChI=1S/C11H13F2NO2/c12-11(13)4-1-9(2-5-11)14-10(15)8-3-6-16-7-8/h3,6-7,9H,1-2,4-5H2,(H,14,15)

InChI Key

SQLUQZSVOOCYDI-UHFFFAOYSA-N

SMILES

C1CC(CCC1NC(=O)C2=COC=C2)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.